2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide
Overview
Description
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide is a chemical compound with the molecular formula C17H20FN3O2 It is characterized by the presence of a fluorophenyl group, a pyridazinyl ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide typically involves the following steps:
Formation of the Pyridazinyl Ring: The pyridazinyl ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorine atom is added to the phenyl ring.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
N-Alkylation: The final step involves the N-alkylation of the acetamide with 3-methylbutylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide
- **2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide
- **2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide
Uniqueness
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl group and the pyridazinyl ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-12(2)9-10-19-16(22)11-21-17(23)8-7-15(20-21)13-5-3-4-6-14(13)18/h3-8,12H,9-11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJRUNLFZGDTEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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